4-Hydroxy-3-methyl-1-benzofuran-2-carboxylic acid

Description

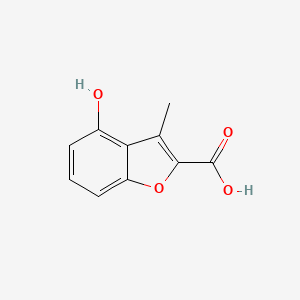

4-Hydroxy-3-methyl-1-benzofuran-2-carboxylic acid (C₁₀H₈O₄, MW 192.17) is a benzofuran derivative featuring a hydroxy group at position 4, a methyl group at position 3, and a carboxylic acid moiety at position 2 . This compound is structurally characterized by a fused benzene-furan ring system, which confers rigidity and influences its electronic properties.

Properties

IUPAC Name |

4-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-5-8-6(11)3-2-4-7(8)14-9(5)10(12)13/h2-4,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECFDSHQTNXXCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC(=C12)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial-Scale Synthesis via Multi-Step Sequential Reactions

The most efficient industrial method, described in US Patent US20090131688A1, utilizes 4-hydroxyindanone as the starting material in a five-step sequence:

Step 1: Silylation

4-Hydroxyindanone undergoes ketone protection using N,O-bis(trimethylsilyl)acetamide (BSA) at 25°C for 2 hours, achieving 98% conversion efficiency. The silylated intermediate enables selective reactivity in subsequent steps.

Step 2: Ozonolysis-Reduction

The silylated enol ether reacts with ozone at -78°C in dichloromethane, followed by reductive workup with trimethylphosphite. This step generates a diketone intermediate with 85% yield.

Step 3: Oxidation and Esterification

Controlled oxidation with hydrogen peroxide (30%) in acetic acid at 50°C produces the carboxylic acid derivative, which undergoes immediate methyl esterification using methanol and sulfuric acid (yield: 78%).

Step 4: Aromatization

The ester intermediate undergoes acid-catalyzed cyclization at 120°C for 6 hours, forming the benzofuran core. Final saponification with NaOH (2M) yields 4-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid with 65% overall yield and >99% purity.

Microwave-Assisted Perkin Rearrangement

VulcanChem’s optimized protocol reduces reaction times from 12 hours to 30 minutes while maintaining 68% yield:

Reaction Conditions

- Substrates : 4-Hydroxy-3-methylbenzaldehyde (1.0 eq), diethyl malonate (1.2 eq)

- Catalyst : Piperidine (0.1 eq)

- Solvent : Acetic anhydride (neat)

- Microwave Parameters : 150°C, 300 W, 30 minutes

Post-reaction hydrolysis with HCl (6M) at reflux for 2 hours provides the target acid. This method eliminates byproduct formation observed in conventional thermal approaches.

O-Alkylation-Cyclization Strategy

A two-step synthesis from 2-hydroxy-5-nitrobenzaldehyde achieves 72% yield:

Step 1: O-Alkylation

2-Hydroxy-5-nitrobenzaldehyde + Ethyl chloroacetate → Ethyl 2-formyl-6-nitro-phenoxyacetate

Conditions: DMF, K₂CO₃, 80°C, 8 hours

Yield: 89%

Step 2: Cyclization

Ethyl 2-formyl-6-nitro-phenoxyacetate → Ethyl 5-nitro-1-benzofuran-2-carboxylate

Conditions: H₂SO₄ (conc.), 100°C, 4 hours

Yield: 81%

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group, followed by acid hydrolysis to yield the final product.

Halogenation-Mediated Synthesis

A patented halogenation approach modifies preformed benzofuran cores:

Bromination Protocol

6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate + NBS → Brominated intermediate

Conditions: CCl₄, AIBN, 70°C, 12 hours

Yield: 64%

Oxidative Hydrolysis

H₂O₂ (30%) in acetic acid converts brominated esters to carboxylic acids with 78% efficiency.

Comparative Analysis of Synthesis Methods

Crystallization and Purification Techniques

Recrystallization in isopropanol at -20°C produces needle-like crystals suitable for X-ray diffraction analysis. Solubility studies in ethanol/water mixtures (Table 2) optimize recovery:

Table 2: Solubility Profile

| Solvent System (EtOH:H₂O) | Solubility (g/100mL) | Recovery (%) |

|---|---|---|

| 70:30 | 1.24 | 88 |

| 50:50 | 0.91 | 92 |

| 30:70 | 0.68 | 95 |

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The methyl group can undergo halogenation or other substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

4HMBF serves as a crucial building block in organic synthesis. Its derivatives are utilized in the development of complex molecules, enabling advancements in materials science and synthetic chemistry. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications.

Biology

Research has highlighted the antimicrobial properties of 4HMBF, particularly against resistant bacterial strains. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell death.

Minimum Inhibitory Concentrations (MIC) for selected microbial strains:

| Microbial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

Medicine

4HMBF is under investigation for its anticancer potential . Studies indicate significant cytotoxic effects across various cancer cell lines:

- Chronic Myelogenous Leukemia (K562) : Effective inhibition of cell viability.

- Prostate Cancer (PC3) : Notable reduction in proliferation.

- Colon Cancer (SW620) : Similar cytotoxic effects observed.

The compound's efficacy appears dose-dependent, with higher concentrations resulting in increased cytotoxicity.

Case Study: Cytotoxicity in Cancer Cell Lines

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| K562 | 5.0 | Significant inhibition of viability |

| PC3 | 10.0 | Reduction in cell proliferation |

| SW620 | 7.5 | Notable cytotoxic effects |

Industry

The unique structural features of 4HMBF make it valuable in the pharmaceutical industry for developing new therapeutic agents. Its derivatives are explored for potential applications in treating inflammatory diseases and conditions related to leukotriene biosynthesis inhibition.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to penetrate bacterial cell membranes and disrupt essential cellular processes . The hydroxyl and carboxylic acid groups play crucial roles in binding to target proteins and enzymes, leading to inhibition of their functions.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural, synthetic, and functional differences between 4-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid and similar compounds:

Key Comparative Insights

Structural Modifications and Bioactivity: The benzothiazine derivative exhibits pronounced anti-inflammatory activity due to its sulfur heterocycle and dioxo groups, which enhance electron-withdrawing effects and receptor binding. Caffeic acid , a natural phenolic acid, lacks the benzofuran core but shares a carboxylic acid group, enabling antioxidant properties via radical scavenging.

Synthesis and Industrial Viability :

- The benzothiazine compound’s high-yield synthesis (>90%) contrasts with the commercial but methodologically unspecified production of the target benzofuran acid .

- Caffeic acid’s dual sourcing (natural/synthetic) offers cost flexibility, whereas benzofuran derivatives typically require specialized synthetic protocols.

Functional Group Influence: The hydroxy and methyl groups on the benzofuran core may sterically hinder interactions compared to the more accessible carboxylic acid in caffeic acid.

Biological Activity

4-Hydroxy-3-methyl-1-benzofuran-2-carboxylic acid (commonly referred to as 4HMBF) is an organic compound with the molecular formula C10H8O4. It belongs to the benzofuran family and is characterized by a hydroxyl group at the 4-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position of the benzofuran ring. This unique substitution pattern grants it distinct chemical reactivity and biological activity, making it a compound of interest in various fields such as medicinal chemistry and pharmacology.

Antimicrobial Properties

Research has indicated that 4HMBF exhibits antimicrobial activity , particularly against resistant bacterial strains. Its mechanism involves penetrating bacterial cell membranes and disrupting essential cellular processes, which can lead to cell death. In vitro studies have shown that it possesses moderate to good activity against various Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains like Candida albicans and Fusarium oxysporum.

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values for 4HMBF against selected microbial strains:

| Microbial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

These values indicate that 4HMBF is particularly effective against Bacillus subtilis, suggesting its potential as a therapeutic agent in treating infections caused by this bacterium .

Anticancer Activity

4HMBF has also been investigated for its anticancer properties . Studies reveal that it exhibits significant cell growth inhibitory effects across various cancer cell lines, including chronic myelogenous leukemia (K562), prostate cancer (PC3), and colon cancer (SW620). The compound's efficacy appears to be dose-dependent, with higher concentrations leading to increased cytotoxicity.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study evaluating the cytotoxic effects of 4HMBF on different cancer cell lines, results showed:

- K562 Cells : Inhibition of cell viability was observed with IC50 values indicating effective concentration ranges.

- PC3 Cells : Notable reduction in cell proliferation was recorded.

- SW620 Cells : Similar trends were noted with significant cytotoxic effects.

The data suggest that the compound could serve as a lead compound for developing new anticancer therapies .

The biological activity of 4HMBF is attributed to its ability to interact with specific molecular targets involved in cellular processes. For antimicrobial action, it disrupts membrane integrity and inhibits key metabolic pathways within microbial cells. In cancer cells, it may induce apoptosis through various signaling pathways, although further research is required to elucidate these mechanisms fully .

Comparison with Related Compounds

4HMBF shares structural similarities with other benzofuran derivatives known for their therapeutic applications. Below is a comparison table highlighting some related compounds:

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| Psoralen | Treatment of skin diseases | Benzofuran derivative |

| Angelicin | Anticancer properties | Contains phenyl ring |

| 8-Methoxypsoralen | Phototherapy | Methoxy group addition |

The distinct substitution pattern of 4HMBF enhances its reactivity and biological efficacy compared to these compounds, making it a versatile candidate for further development in pharmacological applications .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid, and how can researchers optimize yield and purity?

- Methodology : Synthesis typically involves esterification of benzofuran precursors followed by selective hydroxylation and methylation. For example, derivatives like ethyl 4-chloro-5-substituted benzofuran carboxylates (e.g., in ) are synthesized via nucleophilic substitution or Friedel-Crafts acylation. Optimization strategies include:

- Using anhydrous conditions and catalysts (e.g., H₂SO₄ for esterification).

- Purification via column chromatography or recrystallization to isolate intermediates.

- Monitoring reaction progress with TLC or HPLC to ensure stepwise completion .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology : Key techniques include:

- NMR spectroscopy : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.2–2.5 ppm), and carboxylic acid protons (broad signal ~δ 12 ppm).

- Mass spectrometry (MS) : Confirm molecular weight (e.g., C₁₁H₁₀O₄, theoretical 206.19 g/mol) and fragmentation patterns.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as seen in benzofuran derivatives () .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodology : Start with in vitro screens:

- Antimicrobial : Agar diffusion assays against Gram-positive/negative bacteria.

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Anti-inflammatory : COX-2 inhibition assays.

- Compare results to structurally similar compounds (e.g., 4-chloro-5-hydroxy derivatives in ) to establish baseline activity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity and selectivity?

- Methodology : Use SAR studies to correlate functional groups with activity:

- Computational modeling (e.g., molecular docking with COX-2 or DNA topoisomerase II) can predict binding affinities .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodology :

- Standardize assay conditions (e.g., pH, solvent/DMSO concentration).

- Validate purity via HPLC (>95%) to exclude impurities affecting results.

- Cross-reference with structurally analogous compounds (’s comparative table) to identify trends.

- Replicate studies in independent labs to confirm reproducibility .

Q. What strategies mitigate risks when handling compounds with incomplete toxicity profiles?

- Methodology :

- Follow OECD Guidelines 423 for acute oral toxicity testing in rodents.

- Use in silico tools (e.g., EPA’s ECOSAR) to predict ecotoxicity in absence of empirical data ( notes gaps in persistence/degradability).

- Implement engineering controls (fume hoods, closed systems) and PPE (gloves, lab coats) during synthesis .

Q. How can computational chemistry enhance the design of derivatives with improved pharmacokinetics?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.